(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride
Description
(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is a chiral amine derivative with a bromo-fluorophenyl substituent. Its molecular formula is C₈H₁₀BrClFN, and it has a molecular weight of 254.53 g/mol . The compound is identified by CAS number 1624261-91-1 and is commonly used in pharmaceutical and chemical research due to its stereospecificity and halogenated aromatic structure. It is typically provided as a hydrochloride salt with a purity >97% and is stored at 2–8°C to maintain stability .
The presence of bromine and fluorine at the 2- and 4-positions of the phenyl ring confers distinct electronic and steric properties, making it valuable in drug discovery, particularly for targeting halogen-bonding interactions in receptor-ligand systems.
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBXNJVKDHDORR-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-55-0 | |
| Record name | Benzenemethanamine, 2-bromo-4-fluoro-α-methyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 4 positions, respectively.
Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction, often through reductive amination or other chiral synthesis methods.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride may involve large-scale bromination and fluorination reactions followed by chiral resolution techniques to ensure the desired enantiomer is obtained. The use of biocatalysts for enantioselective synthesis is also explored to improve yield and selectivity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ortho-position undergoes nucleophilic substitution under specific conditions.
Key Findings :
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Suzuki couplings retain stereochemistry at the chiral center .
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Polar aprotic solvents (e.g., DMF) enhance substitution rates due to improved solvation of intermediates.
Oxidation Reactions
The primary amine group and aromatic ring participate in oxidation processes.
Mechanistic Insight :
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MnO₄⁻-mediated oxidation proceeds via imine intermediates.
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Photocatalytic oxidation generates radical species for C–H functionalization .
Reduction Reactions
The amine group and halogens can be reduced under controlled conditions.
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Retention of stereochemistry | High (>95%) | |
| H₂/Pd-C | EtOH, 1 atm | Dehalogenation to 4-fluorophenethylamine | Partial |
Notes :
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LiAlH₄ selectively reduces imine byproducts without affecting the aryl bromide.
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Catalytic hydrogenation removes bromine but preserves fluorine.
Coupling Reactions in Medicinal Chemistry
The compound serves as a precursor in multicomponent reactions (MCRs) for bioactive molecules.
Example Synthesis of Pyrrolo[2,3-d]pyrimidines :
-
MCR Component : React with cyanoacetamide and aldehydes (e.g., 4-fluorobenzaldehyde).
Key Data :
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Antiproliferative activity against HeLa cells (IC₅₀ = 0.2 µM) .
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Molecular docking confirms binding to β-tubulin’s colchicine site .
Stability and Side Reactions
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Thermal Degradation : Above 150°C, eliminations yield styrene derivatives.
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Acid Sensitivity : HCl-mediated hydrolysis under reflux forms 2-bromo-4-fluorophenethyl alcohol.
Scientific Research Applications
®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromine and fluorine substituents enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
(a) (R)-1-(4-Bromophenyl)ethylamine Hydrochloride
- Structure : Bromine at the 4-position of the phenyl ring.
- Molecular Formula : C₈H₁₁BrClN
- Molecular Weight : 236.54 g/mol
- CAS : 2734642
- Key Differences : The absence of fluorine and the bromine substitution at the 4-position (vs. 2-bromo-4-fluoro in the target compound) reduce steric hindrance and alter electronic properties. This compound is commercially available with >97% purity and ≥99% enantiomeric excess (ee) .
(b) (R)-1-(2-Bromophenyl)ethanamine Hydrochloride
- Structure : Bromine at the 2-position ; lacks fluorine.
- Molecular Formula : C₈H₁₁BrClN
- Molecular Weight : 236.54 g/mol
- CAS : 1187931-17-4
- Key Differences : The absence of fluorine at the 4-position simplifies the electronic profile. Its lower molecular weight (236.54 vs. 254.53 g/mol) reflects the missing fluorine atom .
(c) (S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride
- Structure : Enantiomer of the target compound.
- Molecular Formula : C₈H₁₀BrClFN
- Molecular Weight : 254.53 g/mol
- CAS : 1624261-91-1 (same as the R-isomer, but stereochemistry differs)
- Key Differences : Stereochemical inversion at the chiral center may significantly alter biological activity and receptor binding .
Functional Group and Heterocyclic Analogs
(a) (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
- Structure : Contains a trifluoromethoxy group at the 4-position.
- Molecular Formula: C₉H₁₁ClF₃NO
- CAS : 1208989-29-0
(b) 1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride
Data Table: Key Properties of Comparable Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Storage Conditions |
|---|---|---|---|---|---|---|
| (R)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl | 2-Br, 4-F | C₈H₁₀BrClFN | 254.53 | 1624261-91-1 | >97% | 2–8°C |
| (R)-1-(4-Bromophenyl)ethylamine HCl | 4-Br | C₈H₁₁BrClN | 236.54 | 2734642 | >97% | RT |
| (R)-1-(2-Bromophenyl)ethanamine HCl | 2-Br | C₈H₁₁BrClN | 236.54 | 1187931-17-4 | >97% | RT |
| (S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl | 2-Br, 4-F (S-enantiomer) | C₈H₁₀BrClFN | 254.53 | 1624261-91-1 | >97% | 2–8°C |
| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl | 4-CF₃O | C₉H₁₁ClF₃NO | 261.64 | 1208989-29-0 | >97% | RT |
Key Findings and Implications
Stereochemistry : The R-isomer of the target compound may exhibit distinct pharmacological behavior compared to its S-enantiomer , necessitating chiral separation techniques in synthesis .
Functional Group Trade-offs : The trifluoromethoxy analog’s higher metabolic stability contrasts with the target compound’s dual halogenation, highlighting the balance between electronic effects and bioavailability .
Biological Activity
(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10BrF·HCl
- Molecular Weight : Approximately 270.98 g/mol
- Structure : The compound features a bromine and fluorine atom on a phenyl ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly serotonin and dopamine systems. The presence of halogen substituents enhances the compound's binding affinity and selectivity towards specific receptors, which is crucial for developing therapeutic agents targeting neurological disorders.
Neuropharmacological Effects
Research indicates that this compound exhibits significant effects on neurotransmitter systems:
- Serotonin Receptors : Studies suggest that the compound may modulate serotonin receptor activity, which is vital for mood regulation and various psychiatric conditions.
- Dopamine Receptors : Its interaction with dopamine receptors has been investigated, highlighting its potential role in treating disorders such as depression and schizophrenia.
Antibacterial Activity
While primarily studied for its neuropharmacological effects, this compound also demonstrates antibacterial properties. It has been evaluated against various bacterial strains, showing potential effectiveness comparable to standard antibiotics .
Case Studies and Experimental Results
-
Neuropharmacological Studies :
- In vitro studies have shown that this compound can significantly influence receptor activity, leading to alterations in neurotransmitter release.
- Binding affinity assays revealed a strong interaction with serotonin 5-HT2A receptors, suggesting its potential as an antidepressant agent.
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Antibacterial Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicated effective antibacterial action, with results showing inhibition zones comparable to established antibiotics like ceftriaxone .
- A comparative study highlighted that this compound exhibited MIC values ranging from 40 to 50 µg/mL against E. faecalis and P. aeruginosa .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic strategies are recommended for preparing (R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor, such as 2-bromo-4-fluorophenylacetone, using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori systems) to achieve the (R)-configuration. Post-reduction, the amine is protonated with HCl to form the hydrochloride salt. Enantiomeric purity can be optimized via chiral chromatography (e.g., using cellulose-based columns) or recrystallization with chiral resolving agents . For bromo-fluoro aromatic precursors, nucleophilic substitution or Suzuki coupling may be employed to install the halogen substituents .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and F NMR can confirm the substitution pattern on the aromatic ring and the ethanamine backbone.
- Mass Spectrometry (MS): High-resolution MS (HRMS) with exact mass analysis (e.g., 193.0102 m/z for fragment ions) verifies molecular composition .
- X-ray Crystallography: Absolute stereochemistry can be confirmed via single-crystal analysis .
- Chiral HPLC: To assess enantiomeric excess (>98% for (R)-enantiomer) using columns like Chiralpak AD-H .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation risks, as hydrochloride salts may release irritant vapors.
- Storage: Keep in airtight containers under inert gas (N or Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and stability of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects are accounted for using implicit models (e.g., PCM). Thermochemical accuracy (e.g., ΔG of formation) is enhanced by including gradient corrections . Molecular dynamics (MD) simulations further assess conformational stability in solution.
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Isotopic Pattern Analysis: Bromine (Br/Br) and fluorine (F) isotopic clusters in MS help validate the molecular formula.
- 2D NMR (COSY, NOESY): Resolves overlapping signals caused by aromatic proton coupling.
- Impurity Profiling: LC-MS with charged aerosol detection (CAD) identifies byproducts (e.g., dehalogenated species) .
Q. How does the bromo-fluoro substitution pattern influence reactivity in downstream applications?
Methodological Answer: The electron-withdrawing bromo and fluoro groups activate the aromatic ring toward electrophilic substitution at the 5-position. The steric bulk of bromine may slow coupling reactions (e.g., Buchwald-Hartwig amination), requiring optimized Pd catalysts (e.g., XPhos Pd G3) . Fluorine’s inductive effect stabilizes intermediates in SNAr reactions.
Q. What methods validate enantiomeric integrity during scale-up synthesis?
Methodological Answer:
- Optical Rotation: Compare experimental [α] values with literature data (e.g., [α] = +15° for (R)-enantiomer in methanol).
- Chiral SFC (Supercritical Fluid Chromatography): Faster separation than HPLC, with CO-based mobile phases reducing solvent waste.
- Vibrational Circular Dichroism (VCD): Provides stereochemical fingerprints via IR-active modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
